![molecular formula C11H9F3N4 B3338266 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine CAS No. 869952-74-9](/img/structure/B3338266.png)
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine
Overview
Description
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine, also known as DFP-10917, is a small molecule compound that has been studied for its potential use as an anticancer agent. This compound has shown promising results in preclinical studies and has the potential to be developed into an effective cancer treatment.
Mechanism of Action
The exact mechanism of action of 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine is not fully understood, but it is thought to target multiple pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to DNA damage and cell death. 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine has also been shown to disrupt the function of mitochondria, the energy-producing organelles in cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine has been shown to have a low toxicity profile and does not have significant effects on normal cells in vitro. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth. 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine has several advantages for use in lab experiments. This compound has a high potency and can be used at low concentrations, making it cost-effective. 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine also has a low toxicity profile and does not have significant effects on normal cells in vitro. However, one limitation of using 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine. One area of research is to further investigate the mechanism of action of this compound and identify the specific pathways it targets in cancer cells. Another area of research is to optimize the synthesis of 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine to improve its potency and selectivity. Additionally, clinical trials are needed to evaluate the safety and efficacy of 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine in humans and determine its potential as a cancer treatment.
Scientific Research Applications
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine has been studied for its potential use in treating various types of cancer, including breast, lung, and colon cancer. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine has also been shown to have a synergistic effect when used in combination with other chemotherapy drugs.
properties
IUPAC Name |
[4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-yl]hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)17-11(16-8)18-15/h1-5,10H,15H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYHWIQCEGJKHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185552 | |
Record name | 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine | |
CAS RN |
869952-74-9 | |
Record name | 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869952-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.